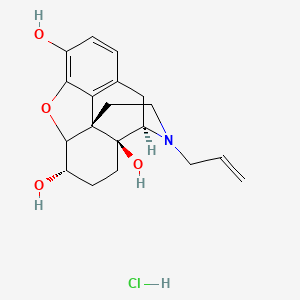
6alpha-Naloxol Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha-Naloxol Hydrochloride typically involves the reduction of naloxone. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride . The process requires careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous monitoring systems to maintain optimal reaction conditions . The final product is purified using techniques such as crystallization or chromatography to achieve high purity levels .
化学反応の分析
Types of Reactions
6alpha-Naloxol Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naloxone.
Reduction: The compound itself is formed through the reduction of naloxone.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
科学的研究の応用
6alpha-Naloxol Hydrochloride has a wide range of applications in scientific research:
作用機序
6alpha-Naloxol Hydrochloride acts as a competitive inhibitor of the µ-opioid receptor . By binding to these receptors, it prevents opioids from exerting their effects, effectively reversing opioid-induced symptoms . This mechanism is crucial in the treatment of opioid overdoses and in research focused on opioid receptor pathways .
類似化合物との比較
Similar Compounds
Naloxone: A more potent opioid antagonist compared to 6alpha-Naloxol Hydrochloride.
Naloxegol: A peripherally-selective opioid antagonist used to treat opioid-induced constipation.
Uniqueness
This compound is unique due to its specific binding affinity and its role as a metabolite of naloxone . While naloxone is more potent, this compound provides valuable insights into the metabolic pathways and mechanisms of opioid antagonists .
特性
分子式 |
C19H24ClNO4 |
|---|---|
分子量 |
365.8 g/mol |
IUPAC名 |
(4R,4aS,7S,12bS)-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride |
InChI |
InChI=1S/C19H23NO4.ClH/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;/h2-4,13-14,17,21-23H,1,5-10H2;1H/t13-,14+,17?,18-,19+;/m0./s1 |
InChIキー |
VFEZXRHXAKHILC-LZVWBMNRSA-N |
異性体SMILES |
C=CCN1CC[C@]23C4[C@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O.Cl |
正規SMILES |
C=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



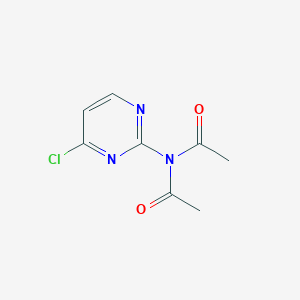
![Morpholin-4-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B13724777.png)
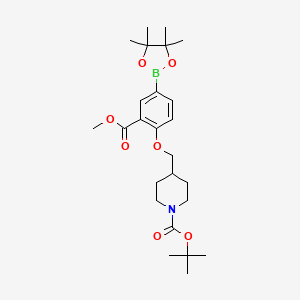
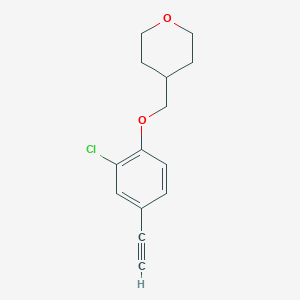
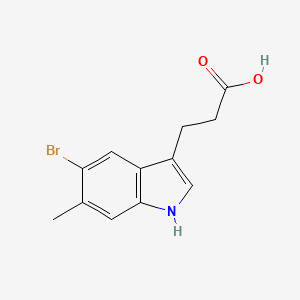
![2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13724802.png)

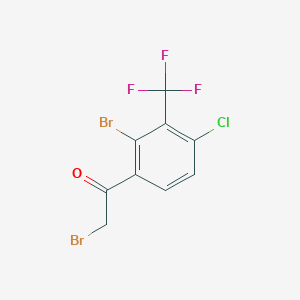
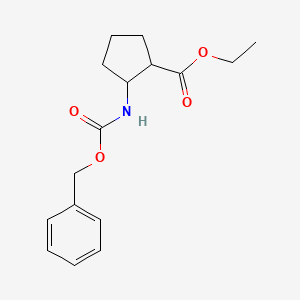
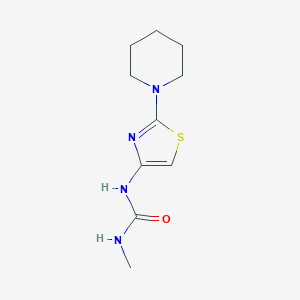
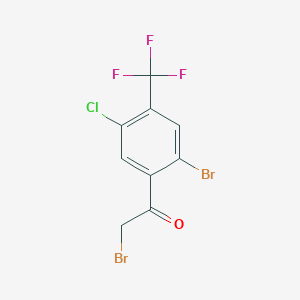
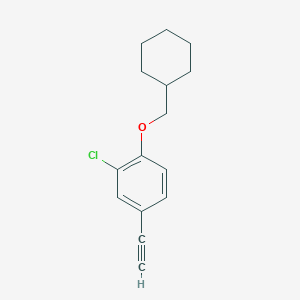
![6-(3-Hydroxypropyl)-2-morpholino-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13724840.png)
